![molecular formula C18H20N2O3 B5028641 N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5028641.png)
N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry for their various pharmacological properties.
Mechanism of Action
The exact mechanism of action of AMPP is not fully understood. However, research has shown that AMPP binds to the active site of enzymes known as histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting the activity of HDACs, AMPP can alter gene expression patterns, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
AMPP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that AMPP can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress inflammation. In vivo studies have shown that AMPP can reduce tumor growth in animal models of cancer and alleviate pain and inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMPP in lab experiments is its high potency and selectivity for HDACs. This makes it an ideal tool for studying the role of HDACs in various biological processes. However, one of the limitations of using AMPP is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on AMPP. One area of interest is the development of more efficient and scalable methods for the synthesis of AMPP. Another area of interest is the optimization of AMPP's pharmacological properties for its potential use in the treatment of cancer and inflammatory diseases. Furthermore, research is needed to elucidate the exact mechanism of action of AMPP and its potential effects on other biological pathways. Overall, AMPP is a promising compound with significant potential for future research and therapeutic applications.
Synthesis Methods
AMPP can be synthesized using a multi-step reaction sequence. The starting material for the synthesis is 3-aminophenol, which is reacted with acetic anhydride to form N-acetyl-3-aminophenol. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a catalyst to form the final product, AMPP. The synthesis of AMPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
AMPP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of AMPP is in the treatment of cancer. Research has shown that AMPP can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, AMPP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(21)19-15-4-3-5-16(12-15)20-18(22)11-8-14-6-9-17(23-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVHFSCBTWJSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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